molecular formula C12H16N2O5S B2723927 4-Ethanesulfonyl-3-morpholinonitrobenzene CAS No. 1820641-46-0

4-Ethanesulfonyl-3-morpholinonitrobenzene

Cat. No.: B2723927
CAS No.: 1820641-46-0
M. Wt: 300.33
InChI Key: NFPVGMYMPLKWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethanesulfonyl-3-morpholinonitrobenzene is an organic compound with the molecular formula C12H16N2O5S and a molecular weight of 300.33 g/mol . It is characterized by the presence of an ethanesulfonyl group, a morpholine ring, and a nitrobenzene moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethanesulfonyl-3-morpholinonitrobenzene typically involves the reaction of 4-nitroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the sulfonyl chloride, resulting in the formation of the ethanesulfonyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Ethanesulfonyl-3-morpholinonitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Reduction: The major product formed is 4-ethanesulfonyl-3-morpholinoaniline.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

4-Ethanesulfonyl-3-morpholinonitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethanesulfonyl-3-morpholinonitrobenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Ethanesulfonyl-3-morpholinoaniline: Similar structure but with an amino group instead of a nitro group.

    4-Methanesulfonyl-3-morpholinonitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.

    4-Ethanesulfonyl-3-piperidinonitrobenzene: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

4-Ethanesulfonyl-3-morpholinonitrobenzene is unique due to the combination of its ethanesulfonyl group, morpholine ring, and nitrobenzene moiety. This combination imparts specific chemical and biological properties that make it valuable for various research applications .

Properties

IUPAC Name

4-(2-ethylsulfonyl-5-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-2-20(17,18)12-4-3-10(14(15)16)9-11(12)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVGMYMPLKWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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